2,5-Dipropylthiophene
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Overview
Description
2,5-Dipropylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. The molecular formula of this compound is C10H16S, and it has a molecular weight of 168.3 g/mol . Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2,5-Dipropylthiophene, can be achieved through various methods. One common approach involves the cyclization of functionalized alkynes in the presence of sulfur-containing reagents . Another method includes the condensation reactions such as the Gewald, Paal-Knorr, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale cyclization reactions using readily available starting materials. The use of catalysts such as copper iodide and 1,10-phenanthroline in the presence of sodium sulfide has been reported for the efficient synthesis of 2,5-disubstituted thiophenes .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dipropylthiophene undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophenes to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, with nitration, sulfonation, and halogenation being typical examples.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitration using nitric acid and acetic acid, sulfonation using sulfuric acid, and halogenation using halogens like bromine.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: 2-nitrothiophene, 2,5-dinitrothiophene, and halogenated thiophenes.
Scientific Research Applications
2,5-Dipropylthiophene and its derivatives have significant applications in various fields:
Mechanism of Action
The mechanism of action of 2,5-Dipropylthiophene involves its interaction with molecular targets and pathways within biological systems. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, affecting nerve signal transmission .
Comparison with Similar Compounds
Thiophene: The parent compound with a similar five-membered ring structure.
2,5-Dimethylthiophene: A derivative with methyl groups instead of propyl groups.
2,5-Diethylthiophene: A derivative with ethyl groups instead of propyl groups.
Uniqueness: 2,5-Dipropylthiophene is unique due to its specific propyl substituents, which can influence its chemical reactivity and physical properties. The presence of propyl groups can affect the compound’s solubility, boiling point, and interaction with biological targets, making it distinct from other thiophene derivatives .
Properties
CAS No. |
54411-07-3 |
---|---|
Molecular Formula |
C10H16S |
Molecular Weight |
168.30 g/mol |
IUPAC Name |
2,5-dipropylthiophene |
InChI |
InChI=1S/C10H16S/c1-3-5-9-7-8-10(11-9)6-4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
GYUMBXPBGKUOMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(S1)CCC |
Origin of Product |
United States |
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